

biological role of citramalic acid in fungi

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide on the Biological Role of **Citramalic Acid** in Fungi Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Citramalic acid, a dicarboxylic acid, is an emerging metabolite of significant interest within fungal biology and biotechnology. Traditionally viewed as an intermediate in specific amino acid degradation pathways, recent research has unveiled its more diverse and functionally significant roles in various fungal species. In fungi such as Aspergillus niger, citramalic acid is a key product of itaconic acid biodegradation and can also be synthesized directly via a dedicated biosynthetic pathway. Its functions extend beyond central metabolism, playing a crucial role in biogeochemical processes like phosphate solubilization and the bioleaching of rare earth elements, as demonstrated in Paecilomyces. Furthermore, its presence as a secondary metabolite in yeasts like Saccharomyces cerevisiae influences the sensory profiles of fermented products. This guide provides a comprehensive overview of the biosynthesis, metabolic pathways, and physiological functions of citramalic acid in fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biological Roles and Metabolic Pathways

Citramalic acid (2-methylmalic acid) is involved in several key metabolic processes in fungi, ranging from primary metabolism to specialized secondary metabolic pathways and interactions with the environment.

Biosynthesis of Citramalic Acid



The primary route for **citramalic acid** biosynthesis in both fungi and bacteria involves the condensation of two central metabolic precursors: acetyl-CoA and pyruvate.[1] This reaction is catalyzed by the enzyme citramalate synthase (EC 2.3.1.182), also known as isopropylmalate synthase (IPMS) or CimA.[1][2]

Key Reaction: Acetyl-CoA + Pyruvate → (R)-Citramalate + CoA

This pathway directly competes with the first step of the tricarboxylic acid (TCA) cycle, where citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[1] [3] The relative flux through these competing pathways is likely controlled by substrate availability and the kinetic properties of the respective enzymes.[1][2] In Aspergillus niger, a dedicated biosynthetic cluster containing a putative citramalate synthase has been identified, and its overexpression leads to the production of **citramalic acid**.[4][5]

Role in Itaconic Acid Biodegradation

In some fungi, **citramalic acid** is the terminal product of a degradation pathway. A notable example is in Aspergillus niger, a fungus used for the industrial production of itaconic acid. This species possesses an itaconic acid biodegradation pathway where citramalyl-CoA is an intermediate.[5] The enzyme IctA can then convert citramalyl-CoA to **citramalic acid**.[5] Studies have confirmed that when this degradation pathway is active, **citramalic acid** accumulates in the medium.[4][5] Knocking out the genes responsible for this pathway results in the cessation of **citramalic acid** production from itaconic acid.[4][5]

Physiological Functions

The biological roles of **citramalic acid** appear to be species-specific and linked to the fungus's ecological niche.

Biogeochemical Cycling and Metal Chelation: Fungi secrete various organic acids to modify
their environment, particularly to solubilize essential minerals.[6][7] Citramalic acid has
been shown to contribute to enhancing phosphorus solubility.[8] A study on a Paecilomyces
species demonstrated that citramalic acid is a significant contributor to the bioleaching of
rare earth elements from monazite ore.[9] Notably, while being nearly as effective as citric
acid in this role, citramalic acid solubilized significantly less of the radioactive contaminant
thorium, suggesting a potential advantage in bioremediation and biomining processes.[9]



- Secondary Metabolism and Flavor Contribution: In the context of fermentation, such as winemaking, yeasts like Saccharomyces can produce citramalic acid as a metabolic byproduct.[10] Its concentration, which can range from 25 to over 173 mg/L, depends on the yeast strain and fermentation conditions.[10] In Japanese sake, the addition of citramalic acid has been found to enhance salty and umami tastes while reducing sourness and bitterness, indicating its role as a flavor modulator.[10]
- Biotechnological Precursor: Beyond its natural role, citramalic acid is valued as a fivecarbon platform chemical for the synthesis of methacrylic acid, a key component in polymer manufacturing.[1][2]

Quantitative Data

The production and activity of **citramalic acid** have been quantified in several fungal systems and related experimental models.

Table 1: Citramalic Acid Production in Fungi

Fungal Species	Context	Citramalic Acid Titer	Yield/Producti vity	Reference
Saccharomyce s sp.	Wine Fermentation	25 - 173 mg/L	Not specified	[10]
Saccharomyces sp.	General Fermentation	Up to 300 mg/L	Not specified	[10]

| Aspergillus niger | Overexpression of biosynthesis pathway | Production observed (specific titer not stated) | Not specified |[4][5] |

Table 2: Role of Citramalic Acid in Bioleaching by Paecilomyces sp.



Leaching Agent	Total Rare Earths Solubilized	Thorium Solubilized	Reference
Direct Bioleaching (Fungus + Ore)	42 ± 15 mg/L	Not specified	[9]
Citric Acid (Lab Solution)	16.4 mg/L	1.18 ± 0.01 mg/L	[9]

| Citramalic Acid (Lab Solution) | 15.0 mg/L | 0.25 ± 0.01 mg/L |[9] |

Experimental Protocols

The study of **citramalic acid** in fungi involves a combination of microbiological, analytical, and molecular biology techniques. The following protocols are synthesized from methodologies used in key studies.[5][11][12]

Fungal Cultivation for Metabolite Production

This protocol describes a typical shake flask cultivation for screening and production of organic acids.

- Media Preparation: Prepare minimal medium (MM) containing 10 g/l glucose, 6 g/l NaNO₃,
 0.52 g/l KCl, 1.52 g/l KH₂PO₄, and trace elements, or a rich complete medium (LCM) by supplementing MM with 2.5 g/l yeast extract.[5]
- Inoculation: Inoculate 100 mL of sterile medium in 500 mL baffled shake flasks with fungal spores to a final concentration of 1×10^6 spores/mL.[5]
- Incubation: Incubate the flasks at 35°C with shaking at 250 rpm for up to 14 days.
- Sampling: Aseptically withdraw 350 μL samples daily. Weigh the flasks before sampling to correct for evaporation.[5]
- Sample Preparation: Filter the samples through a 0.22 μm syringe filter to remove mycelia before analysis. Store at -20°C.[5]

Quantification of Citramalic Acid by HPLC



This protocol outlines a general method for the analysis of organic acids from fermentation broth.

- Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or UV detector.[11][12]
- Column: Employ an ion-exclusion column suitable for organic acid analysis (e.g., IC-Pak Ion-Exclusion 7μm, 7.8 x 300 mm).[11][12]
- Mobile Phase: Prepare an isocratic mobile phase of dilute sulfuric acid (e.g., 0.001N H₂SO₄).
 [11][12]
- Run Conditions:

Flow Rate: 0.6 mL/min

Column Temperature: 60-65°C

Injection Volume: 10-20 μL

Detection Wavelength: 210 nm

 Quantification: Prepare a standard curve using a pure citramalic acid standard of known concentrations. Identify and quantify the citramalic acid peak in the samples by comparing its retention time and peak area to the standards.

Molecular Identification of Biosynthesis Genes

This protocol provides a workflow for identifying and confirming the function of genes involved in **citramalic acid** biosynthesis.

- RNA Isolation: Grow the fungal strain under conditions where **citramalic acid** is produced. Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.[5] Isolate total RNA using a suitable kit or Trizol-based method.
- Transcriptome Sequencing (RNA-Seq): Perform RNA-Seq on samples from producing and non-producing conditions to identify differentially expressed genes. Look for candidate genes



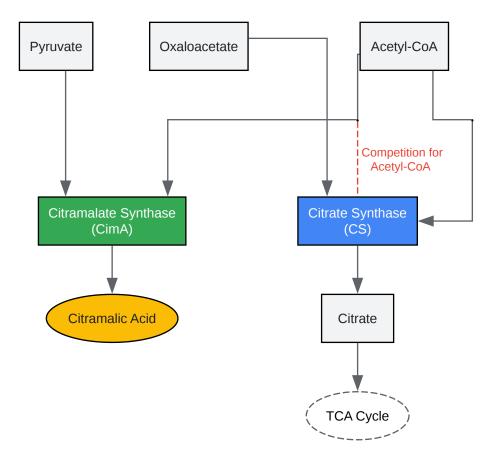
annotated as "citramalate synthase," "isopropylmalate synthase," or genes located in putative biosynthetic clusters.[4][5]

- Gene Cloning and Overexpression:
 - Amplify the candidate gene's coding sequence from cDNA using PCR.
 - Clone the gene into a fungal expression vector under the control of a strong constitutive promoter (e.g., gpdA).[5]
 - Transform the expression construct into a suitable fungal host strain (e.g., A. niger).[5]
- Functional Verification: Cultivate the transformed strain and the wild-type control under the conditions described in Protocol 3.1. Analyze the culture supernatants via HPLC (Protocol 3.2) to confirm the production of citramalic acid in the overexpression strain.[4][5]

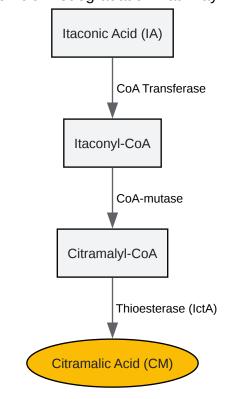
Visualizations

The following diagrams illustrate the key pathways and workflows related to **citramalic acid** in fungi.

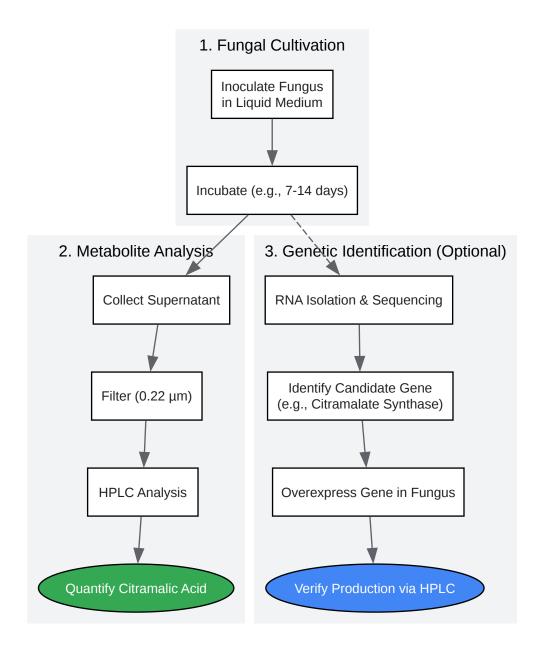




Itaconic Acid Biodegradation Pathway in A. niger







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- To cite this document: BenchChem. [biological role of citramalic acid in fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208788#biological-role-of-citramalic-acid-in-fungi]

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